molecular formula C28H24O4 B14290898 Ibenz(a,j)anthracene-3,4-diol, 3,4-dihydro-7,14-dimethyl-, diacetate, trans- CAS No. 114350-59-3

Ibenz(a,j)anthracene-3,4-diol, 3,4-dihydro-7,14-dimethyl-, diacetate, trans-

Cat. No.: B14290898
CAS No.: 114350-59-3
M. Wt: 424.5 g/mol
InChI Key: QEMVFRITIIBAJV-LSYYVWMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ibenz(a,j)anthracene-3,4-diol, 3,4-dihydro-7,14-dimethyl-, diacetate, trans- typically involves the dihydroxylation of the parent hydrocarbon, followed by acetylation. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to ensure the selective formation of the diol .

Industrial Production Methods

Industrial production of this compound may involve large-scale dihydroxylation followed by acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and purification steps like recrystallization .

Properties

CAS No.

114350-59-3

Molecular Formula

C28H24O4

Molecular Weight

424.5 g/mol

IUPAC Name

[(7S,8S)-8-acetyloxy-2,13-dimethyl-7-pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaenyl] acetate

InChI

InChI=1S/C28H24O4/c1-15-20-10-9-19-7-5-6-8-22(19)26(20)16(2)27-21(15)11-12-24-23(27)13-14-25(31-17(3)29)28(24)32-18(4)30/h5-14,25,28H,1-4H3/t25-,28-/m0/s1

InChI Key

QEMVFRITIIBAJV-LSYYVWMOSA-N

Isomeric SMILES

CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=C[C@@H]([C@H]5OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=CC(C5OC(=O)C)OC(=O)C)C

Related CAS

114326-36-2 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.